molecular formula C11H18BrNO2 B1439362 1-Boc-4-(Bromomethylene)piperidine CAS No. 1020329-80-9

1-Boc-4-(Bromomethylene)piperidine

Cat. No. B1439362
M. Wt: 276.17 g/mol
InChI Key: IYVCMYUDZHFNJM-UHFFFAOYSA-N
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Description

1-Boc-4-(Bromomethylene)piperidine is a compound with the CAS Number: 1020329-80-9 and a molecular weight of 276.17 . It is a solid substance stored at a temperature of 2-8°C . It is an N-protected derivative of 4-anilinopiperidine .


Synthesis Analysis

The synthesis of 4-Bromomethypiperidine-1-carboxylic acid tert-butyl ester involves the use of 4-N-Boc-piperidine-methanol (200 mg, 0.93 mmol) dissolved in diethyl ether (9 mL). Carbon tetrabromide (370 mg, 1.1 mmol) and PPh3 (292 mg, 1.1 mmol) are added at room temperature. The reaction is allowed to stir for 18 hours at room temperature and then filtered over a pad of celite .


Molecular Structure Analysis

The linear formula of 1-Boc-4-(Bromomethylene)piperidine is C11H18BrNO2 .


Chemical Reactions Analysis

The reaction involving 1-Boc-4-(Bromomethylene)piperidine includes the use of lithium bis-trimethylsylylamide (1 M in THF, 7.38 mL, 7.38 mmol) dropped into a suspension of bromomethyltriphenylphosphonium bromide (3.22 g, 7.38 mmol) at -15°C under a nitrogen atmosphere. After 15 minutes under stirring at the same temperature, N-Boc piperidone (1.4 g, 7.03 mmol) dissolved in THF (10 mL) is added.


Physical And Chemical Properties Analysis

1-Boc-4-(Bromomethylene)piperidine has a density of 1.4±0.1 g/cm3, a boiling point of 317.7±35.0 °C at 760 mmHg, and a flash point of 145.9±25.9 °C . The molecular formula is C11H18BrNO2 and the molecular weight is 276.170 .

Scientific Research Applications

  • Pharmaceutical Industry

    • 1-Boc-4-(Bromomethylene)piperidine is a compound used in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals .
    • It has a molecular weight of 276.17 and a linear formula of C11H18BrNO2 .
  • Anticancer Applications

    • Piperidine, a heterocyclic moiety with the molecular formula (CH2)5NH, is a part of the structure of 1-Boc-4-(Bromomethylene)piperidine .
    • Piperidine and its derivatives, including 1-Boc-4-(Bromomethylene)piperidine, have been observed to have therapeutic potential against various types of cancers .
    • These compounds regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
    • They lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
  • Synthesis of Various Piperidine Derivatives

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • They play a significant role in the pharmaceutical industry .
    • Recent scientific literature has focused on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Biological and Pharmacological Activity

    • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Cancer Treatment

    • Treatment involving 2-amino-4-(1-piperidine) pyridine, a derivative of piperidine, was found to prohibit proliferation of HT29 and DLD-1 cells in a dose-based manner .
    • This type of cancer has widespread metastasis to the pancreas, lungs, and lymph nodes with poor clinical treatment options .
  • Synthesis of Biologically Active Compounds

    • Piperidine-containing compounds are one of the most important synthetic medicinal blocks for drug construction .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Pharmacological Applications

    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Cancer Treatment

    • Treatment involving 2-amino-4-(1-piperidine) pyridine, a derivative of piperidine, was found to prohibit proliferation of HT29 and DLD-1 cells in a dose-based manner .
    • This type of cancer has widespread metastasis to the pancreas, lungs, and lymph nodes with poor clinical treatment options .

Safety And Hazards

The safety information for 1-Boc-4-(Bromomethylene)piperidine includes hazard statements H302-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary statements include P260-P264-P270-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P405-P501, which provide guidance on how to handle and store the compound safely .

Future Directions

The future directions for 1-Boc-4-(Bromomethylene)piperidine could be influenced by regulatory changes. For instance, three precursors of the most common synthesis routes used in illicit fentanyl manufacture, including 1-boc-4-AP, have been placed under international control . This gives governments the necessary legal base to seize illicit shipments of these chemicals .

Relevant Papers Unfortunately, the search results did not provide specific papers related to 1-Boc-4-(Bromomethylene)piperidine .

properties

IUPAC Name

tert-butyl 4-(bromomethylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVCMYUDZHFNJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CBr)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670498
Record name tert-Butyl 4-(bromomethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(Bromomethylene)piperidine

CAS RN

1020329-80-9
Record name tert-Butyl 4-(bromomethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(bromomethylidene)piperidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

tert-Butyl 4-(dibromomethylene)piperidine-1-carboxylate (64 g, 0.18 mol) was dissolved in methanol (438 mL) and THF (220 mL) and the solution was cooled to 0° C. Ammonium chloride (77.14 g, 1.44 mol) was added and the reaction was stirred for 30 min. Zinc dust (47.13 g, 0.72 mol) was added and the reaction mixture was stirred at RT for 2.5 h. The mixture was filtered and the filtrate was evaporated to dryness. The residue was purified by silica gel chromatography using 230-400 mesh silica gel (2% ethyl acetate in hexane) to give the title compound (33 g). 1H NMR (500 MHz, CDCl3): δ 5.99 (s, 1H), 3.40 (m, 4H), 2.38 (m, 2H), 2.23 (m, 2H), 1.47 (s, 9H).
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64 g
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438 mL
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220 mL
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77.14 g
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47.13 g
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Synthesis routes and methods III

Procedure details

Lithium bis-trimethylsylylamide (1 M in THF, 7.38 mL, 7.38 mmol) was dropped into a suspension of bromomethyltriphenylphsphonium bromide (3.22 g, 7.38 mmol) at −15° C. under nitrogen atmosphere. After 15 min. under stirring at the same temperature, N-Boc piperidone (1.4 g, 7.03 mmol) dissolved in THF (10 ml) was added. Stirring was maintained and after 2 h at r.t., the reaction mixture was quenched with water and with EtOAc. The combined extracts were washed, dried over Na2SO4 and evaporated to dryness. The crude residue was purified by flash chromatography (EtOAc—Petroleum Ether 98:2) affording the title product (1.27 g).
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7.38 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Boc-4-(Bromomethylene)piperidine
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Reactant of Route 3
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Reactant of Route 4
1-Boc-4-(Bromomethylene)piperidine
Reactant of Route 5
1-Boc-4-(Bromomethylene)piperidine
Reactant of Route 6
1-Boc-4-(Bromomethylene)piperidine

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